Spiromesifen (CAS: 283594-90-1) is a highly lipophilic, spirocyclic tetronic acid derivative procured primarily as an agricultural acaricide and insecticide active pharmaceutical ingredient (API). As an IRAC Group 23 compound, its mechanism of action is the quantitative inhibition of acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in de novo lipid biosynthesis [1]. In formulation and procurement contexts, spiromesifen is differentiated by its translaminar mobility—allowing it to penetrate leaf cuticles to reach pests on the abaxial surface—and its lack of cross-resistance with legacy chemistries such as neonicotinoids and pyrethroids [2]. Unlike fully systemic analogs, its physical properties (logP ~4.55) dictate specific adjuvant pairing requirements for optimal cuticular penetration, making it a targeted API for integrated pest management (IPM) workflows requiring localized residual efficacy.
Generic substitution of spiromesifen with closely related in-class analogs or benchmark insecticides frequently results in application failures or altered formulation requirements. Substituting with spirodiclofen—another tetronic acid derivative—narrows the efficacy spectrum, as spirodiclofen is primarily an acaricide with poor efficacy against adult mites and whiteflies [1]. Conversely, substituting with spirotetramat (a tetramic acid) shifts the mobility profile from translaminar to fully systemic (phloem-mobile), which fundamentally alters the required application timing and formulation surfactant choices [2]. Furthermore, attempting to use older benchmark chemistries like imidacloprid in regions with established Q-biotype Bemisia tabaci populations leads to control failure due to target-site cross-resistance, a liability spiromesifen bypasses via its distinct ACCase binding site [3].
In procurement, selecting an API that minimizes the need for complex tank mixes streamlines manufacturing. Spiromesifen provides quantifiable control across all life stages of both mites and whiteflies. In comparative evaluations, while spirodiclofen demonstrates high efficacy against mite eggs and juveniles, it exhibits poor efficacy against adult mites and is not optimized for whitefly control [1]. Spiromesifen eliminates this gap, maintaining high mortality rates across both species and all developmental stages, thereby allowing formulators to use a single active ingredient instead of a two-API mixture.
| Evidence Dimension | Target spectrum and life-stage efficacy |
| Target Compound Data | Spiromesifen: Broad-spectrum control of mites and whiteflies across all life stages (eggs, nymphs, adults). |
| Comparator Or Baseline | Spirodiclofen: Narrower spectrum, primarily effective against mite eggs/juveniles with poor adult efficacy. |
| Quantified Difference | Spiromesifen provides complete life-cycle coverage for two major pest classes, whereas the comparator leaves adult populations viable. |
| Conditions | Standard greenhouse and field efficacy bioassays on Tetranychus urticae and Bemisia tabaci. |
Procuring spiromesifen allows manufacturers to formulate a single-API product that replaces multi-component tank mixes, streamlining the industrial supply chain and reducing formulation costs.
A critical procurement metric for modern insecticides is reproducible efficacy against resistant biotypes. Spiromesifen maintains an LC50 range of 0.46 to 2.08 mg/L against field populations of Bemisia tabaci, including the Q-biotype which is highly resistant to neonicotinoids [1]. The resistance ratio (RR50) for spiromesifen in these populations remains below 3.5, indicating an absence of cross-resistance with legacy chemistries [2].
| Evidence Dimension | LC50 against neonicotinoid-resistant Bemisia tabaci |
| Target Compound Data | Spiromesifen: LC50 of 0.46 - 2.08 mg/L (RR50 < 3.5). |
| Comparator Or Baseline | Neonicotinoids (e.g., Imidacloprid): High resistance ratios (frequently >50-fold) leading to field failure. |
| Quantified Difference | Spiromesifen maintains baseline nanomolar/micromolar toxicity in strains where the baseline comparator has lost >90% efficacy. |
| Conditions | Leaf dip bioassays on 1st and 2nd instar nymphs of field-collected and laboratory-resistant strains. |
Buyers must prioritize spiromesifen for regional markets where neonicotinoid or pyrethroid resistance is established, ensuring the formulated product does not fail in the field.
The physical chemistry of an API dictates its formulation requirements and plant tissue behavior. Spiromesifen possesses a high lipophilicity (logP ~4.55), which restricts it from full phloem mobility (unlike the tetramic acid spirotetramat) but enables excellent translaminar penetration [1]. This means spiromesifen applied to the adaxial leaf surface effectively migrates to the abaxial surface to control hidden pests, without being systematically diluted throughout the entire plant biomass.
| Evidence Dimension | Plant tissue mobility and formulation requirement |
| Target Compound Data | Spiromesifen: Translaminar movement (logP ~4.55), requires specific cuticular-penetrating adjuvants. |
| Comparator Or Baseline | Spirotetramat: Fully systemic (ambimobile), translocates via xylem and phloem. |
| Quantified Difference | Spiromesifen concentrates its residual activity within the treated leaf tissue rather than dispersing systemically. |
| Conditions | Foliar application with adjuvant pairing to assess adaxial-to-abaxial active ingredient migration. |
Formulators must select spiromesifen when designing localized, high-residual foliar sprays, pairing it with appropriate surfactants to maximize cuticular penetration without relying on systemic plant transport.
At the biochemical level, spiromesifen is a highly potent inhibitor of arthropod acetyl-CoA carboxylase (ACCase). In vitro assays demonstrate that keto-enol derivatives inhibit target arthropod ACCase with IC50 values in the low nanomolar range (e.g., 100-126 nM), binding competitively to the carboxyltransferase domain [1]. This affinity is approximately 1,000-fold higher than for non-target nematode or mammalian ACCase (IC50 ~50 µM), providing a distinct toxicological advantage over broader-spectrum lipid inhibitors [2].
| Evidence Dimension | In vitro ACCase inhibition (IC50) |
| Target Compound Data | Spiromesifen (keto-enol class): ~100-126 nM for arthropod ACCase. |
| Comparator Or Baseline | Non-target ACCase (e.g., nematode): IC50 ~50 µM. |
| Quantified Difference | 1,000-fold higher affinity for target pest ACCase compared to non-target baselines. |
| Conditions | In vitro radiolabeled sodium bicarbonate incorporation assay using isolated ACCase. |
This extreme target-site specificity allows buyers to procure an API that meets strict regulatory and toxicological standards for Integrated Pest Management (IPM) programs.
Because spiromesifen effectively controls both mites and whiteflies across all developmental stages (unlike spirodiclofen), it is procured for manufacturing single-active foliar sprays. This simplifies the supply chain and formulation process for agrochemical companies targeting mixed-infestation greenhouse and field crops [1].
Spiromesifen is utilized in regions where pests have developed resistance to neonicotinoids or pyrethroids. Its ability to maintain baseline LC50 values (0.46–2.08 mg/L) against Q-biotype B. tabaci makes it a cornerstone active ingredient in rotational Integrated Resistance Management (IRM) strategies[2].
Due to its high lipophilicity (logP ~4.55) and translaminar properties, spiromesifen is selected for formulations designed to penetrate the leaf cuticle and provide localized residual control on the abaxial surface. It is paired with advanced penetrant surfactants where fully systemic dilution (as seen with spirotetramat) is undesirable [3].
Irritant;Environmental Hazard